4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
Description
4-{4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl}-1λ⁶-thiane-1,1-dione is a heterocyclic compound featuring a piperazine ring linked to a 1λ⁶-thiane-1,1-dione core via an acetyl spacer substituted with a 2-methylphenoxy group. Its molecular formula is C₁₈H₂₃N₃O₄S (calculated based on structural analogs in ), with a molecular weight of approximately 385.46 g/mol.
Properties
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)24-14-18(21)20-10-8-19(9-11-20)16-6-12-25(22,23)13-7-16/h2-5,16H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXKEGKLJUOXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps:
Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups.
Piperazine attachment: The piperazine ring is introduced through a nucleophilic substitution reaction.
Ethanone linkage: The final step involves linking the piperazine-thiopyran structure to the o-tolyloxy ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
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Piperazine oxidation : Tertiary amines in the piperazine ring could oxidize to form N-oxide derivatives under strong oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
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Acetyl group oxidation : The ethanone linker might undergo ketone oxidation to form carboxylic acid derivatives, though this would require harsh conditions.
Reduction Reactions
Reductive transformations are more plausible for this compound:
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Sulfone reduction : The sulfone group (SO₂) in the thiopyran ring could be reduced to a sulfide (S) or sulfoxide (SO) using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Ketone reduction : The acetyl group could be reduced to a secondary alcohol via catalytic hydrogenation or borohydride reagents.
Substitution Reactions
The piperazine and phenoxyacetyl groups offer nucleophilic and electrophilic sites:
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Piperazine substitution : The secondary amine in the piperazine ring may undergo alkylation or acylation reactions. For instance, reaction with alkyl halides could yield quaternary ammonium salts .
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Aromatic substitution : The 2-methylphenoxy group could participate in electrophilic aromatic substitution (e.g., nitration, halogenation) at the ortho/para positions relative to the methoxy group.
Ring-Opening Reactions
The thiopyran ring’s sulfone group enhances ring strain, making it susceptible to nucleophilic ring-opening reactions. For example:
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Nucleophilic attack : Thiols or amines could cleave the thiopyran ring, forming open-chain sulfonamide derivatives.
Hydrolysis Reactions
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Acetamide hydrolysis : The acetylated piperazine moiety may undergo hydrolysis under acidic or basic conditions to regenerate the free amine. For example, treatment with HCl/NaOH could cleave the amide bond .
Data Table: Theoretical Reaction Pathways
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation (Piperazine) | H₂O₂, mCPBA | Piperazine N-oxide derivative |
| Reduction (Sulfone) | LiAlH₄, THF | Thiopyran sulfide or sulfoxide |
| Alkylation (Piperazine) | CH₃I, K₂CO₃ | Quaternary ammonium salt |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrated 2-methylphenoxy derivative |
| Ring-Opening | Ethylenediamine, DMF | Open-chain sulfonamide compound |
Key Considerations:
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Steric Effects : The 2-methylphenoxy group introduces steric hindrance, potentially slowing reactions at the acetyl linker .
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Solubility : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity by solubilizing the sulfone-containing thiopyran ring.
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Thermal Stability : The compound’s stability under reflux conditions remains unverified; degradation pathways (e.g., desulfonation) may compete with desired reactions.
Research Gaps:
No experimental data for this specific compound are available in peer-reviewed journals or validated databases like PubChem or Reaxys. Current analysis relies on extrapolation from structurally related compounds, such as piperazine-sulfone hybrids and thiane derivatives. Further synthetic and mechanistic studies are required to validate these hypotheses.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various applications:
Antidepressant Activity
Research indicates that compounds with a piperazine moiety often demonstrate antidepressant properties. The structural similarity to known antidepressants suggests that this compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticancer Potential
Studies have shown that thiane derivatives can exhibit anticancer activity. The presence of the thiane ring may enhance the compound's ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies on related compounds indicate potential mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
Analgesic Effects
The compound may also possess analgesic properties. Similar compounds have been investigated for their ability to alleviate pain through central nervous system mechanisms, potentially targeting opioid receptors or other pain pathways .
Applications in Drug Development
Given its promising biological activities, this compound can be explored further for development in the following areas:
A. Pharmaceutical Formulations
The compound could be incorporated into formulations aimed at treating depression, anxiety disorders, or chronic pain conditions. Its pharmacokinetic properties would need to be evaluated to optimize dosage forms for effective delivery.
B. Targeted Therapies
With its anticancer potential, this compound may be developed as part of a targeted therapy regimen, possibly in combination with existing chemotherapeutics to enhance efficacy and reduce side effects.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of similar compounds:
- Study on Piperazine Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives showed significant antidepressant-like effects in animal models, suggesting similar potential for the target compound .
- Thiane-Based Anticancer Agents : Research highlighted in Cancer Research indicated that thiane derivatives could inhibit specific cancer cell lines, showing promise for further investigation into their mechanisms of action against tumors .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- However, BK80190’s chlorine atom could increase electrophilic reactivity, favoring interactions with hydrophobic enzyme pockets.
- ND-7 incorporates a quinolone-carboxylic acid moiety, a known pharmacophore in fluoroquinolone antibiotics (e.g., ciprofloxacin).
Role of the Thiane-Dione Core
Piperazine Modifications
- The acetyl-piperazine chain in the target compound is flexible, allowing conformational adaptability for target binding. In contrast, ND-7’s piperazine is part of a rigid quinolone system, restricting mobility but enhancing specificity .
Research Findings and Limitations
- Antibacterial Potential: ND-7’s quinolone structure () highlights the importance of fused aromatic systems for antimicrobial activity, which the target compound lacks.
- Synthetic Accessibility: The dihydrochloride analog () was discontinued, suggesting synthetic or purification hurdles.
- Structural Diversity: BK80190 () and the target compound demonstrate how minor substituent changes (chlorophenyl vs. methylphenoxy) alter physicochemical properties, guiding SAR (structure-activity relationship) studies.
Biological Activity
The compound 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.47 g/mol. The structure features a thiane ring, piperazine moiety, and a phenoxyacetyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antibacterial properties. The presence of the thiane ring may enhance these effects by increasing membrane permeability in bacterial cells.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways associated with cell survival.
- Neuropharmacological Effects : Given the piperazine structure, this compound may interact with neurotransmitter receptors, potentially offering anxiolytic or antidepressant effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.
- Receptor Modulation : Interaction with GABAergic and serotonergic systems could explain its neuropharmacological effects.
- Reactive Oxygen Species (ROS) Management : The thiane moiety may play a role in modulating oxidative stress within cells, thereby influencing cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuropharmacological | Potential anxiolytic effects |
Table 2: Case Studies on Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.3 | Apoptosis via caspase activation |
| Study B | MCF-7 | 10.5 | Inhibition of PI3K/Akt pathway |
| Study C | A549 | 12.0 | ROS generation |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties found that the compound significantly reduced the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications.
- Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers in HeLa cells, indicating its potential utility in cancer therapy.
- Neuropharmacology : Animal models treated with the compound exhibited reduced anxiety-like behavior in elevated plus maze tests, supporting its potential as a therapeutic agent for anxiety disorders.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1λ⁶-thiane-1,1-dione?
Methodological Answer:
- Key Steps :
- Acylation of Piperazine : React 2-(2-methylphenoxy)acetic acid with a piperazine derivative under coupling agents like EDC/HOBt to form the acetyl-piperazine intermediate .
- Thiadiazine Ring Formation : Introduce the 1λ⁶-thiane-1,1-dione moiety via nucleophilic substitution or cyclization under controlled temperatures (60–80°C) and inert atmosphere .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DMSO/water) to achieve >95% purity .
- Critical Parameters :
- Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., triethylamine for acid scavenging) to minimize by-products .
Q. Which analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine connectivity and thiadiazine ring substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., loss of the 2-methylphenoxy group) .
- X-ray Crystallography : For resolving stereochemical uncertainties (e.g., piperazine chair conformation) using single-crystal diffraction .
- Data Cross-Validation : Compare experimental IR carbonyl stretches (~1650–1750 cm⁻¹) with computational DFT simulations .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or GPCRs) based on the compound’s piperazine-thiadiazine scaffold .
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to predict regioselectivity in derivatization reactions (e.g., sulfonation at the thiadiazine sulfur) .
- ADMET Prediction : Utilize SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .
- Validation : Compare computational results with experimental kinetic data (e.g., IC₅₀ values from enzyme assays) .
Q. How should researchers address conflicting data between in vitro bioactivity and in vivo pharmacokinetic performance?
Methodological Answer:
- Hypothesis Testing :
- Solubility Optimization : Test salt forms (e.g., hydrochloride) or co-solvents (e.g., PEG-400) to improve aqueous solubility if poor absorption is observed .
- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidation of the 2-methylphenoxy group) .
- Protein Binding : Use equilibrium dialysis to assess plasma protein binding (>90% may reduce free drug concentration) .
- Case Study : If in vitro IC₅₀ is 10 nM but in vivo efficacy is low, investigate first-pass metabolism via CYP3A4 inhibition assays .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogues of this compound?
Methodological Answer:
- SAR Workflow :
- Core Modifications : Synthesize analogues with variations in the piperazine (e.g., N-methylation) or thiadiazine (e.g., sulfone vs. sulfonamide) groups .
- Biological Profiling : Screen analogues against a panel of targets (e.g., 5-HT receptors, carbonic anhydrase) to identify selectivity trends .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data .
- Critical Insight : Piperazine flexibility and thiadiazine electronegativity are key determinants of target engagement .
Q. How can researchers mitigate challenges in formulating this compound for preclinical studies (e.g., poor solubility)?
Methodological Answer:
- Formulation Strategies :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance solubility and prolong half-life .
- Solid Dispersion : Prepare amorphous dispersions with PVP-VA64 via spray drying (Tg > 50°C to prevent recrystallization) .
- Prodrug Design : Introduce phosphate esters at the thiadiazine sulfur for pH-dependent release in target tissues .
Q. What methodologies are recommended for investigating off-target effects or toxicity in early-stage development?
Methodological Answer:
- Toxicity Screening :
Q. How can researchers leverage crystallographic data to resolve discrepancies in proposed reaction mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
